N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine-dione core. The structure includes:
- 3-(4-Fluorobenzyl) substituent: A 4-fluorophenylmethyl group at position 3, introducing lipophilicity and electronic effects via the fluorine atom.
- N-(5-Chloro-2-methoxyphenyl)acetamide side chain: A substituted phenylacetamide moiety with chloro and methoxy groups, influencing solubility and target interactions.
Its design likely optimizes binding affinity and pharmacokinetic properties through strategic substitution.
Properties
Molecular Formula |
C22H17ClFN3O4S |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H17ClFN3O4S/c1-31-18-7-4-14(23)10-16(18)25-19(28)12-26-17-8-9-32-20(17)21(29)27(22(26)30)11-13-2-5-15(24)6-3-13/h2-10H,11-12H2,1H3,(H,25,28) |
InChI Key |
IWOOEBPKNJXBHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on the evidence, focusing on core modifications and substituent effects.
Table 1: Structural and Functional Comparison of Thieno[3,2-d]Pyrimidinone Derivatives
Key Observations:
Replacement with oxadiazole () introduces a five-membered heterocycle with improved metabolic resistance but reduced hydrogen-bonding capacity.
Substituent Effects :
- 4-Fluorobenzyl vs. Isobutyl (Position 3) : The 4-fluorobenzyl group in the target compound increases lipophilicity and may enhance blood-brain barrier penetration compared to the aliphatic isobutyl group in . Fluorine’s electronegativity could also stabilize charge-transfer interactions.
- Halogenated Phenyl Groups : The 5-chloro-2-methoxyphenyl acetamide in the target compound and provides a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) effects, influencing solubility and binding.
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